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Compound of Interest

Compound Name: Maxima isoflavone A

Cat. No.: B15195363

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed *H and 13C Nuclear Magnetic Resonance (NMR)
spectral data for Maxima isoflavone A, a naturally occurring isoflavone isolated from
Tephrosia maxima. The information presented here is essential for the identification,
characterization, and quality control of this compound in research and drug development
settings.

Introduction

Maxima isoflavone A, with the chemical structure 7-(1,3-benzodioxol-5-yl)-[1]dioxolo[4,5-
h]chromen-6-one, belongs to the isoflavonoid class of natural products. Isoflavones are known
for their diverse biological activities, making them a subject of interest in medicinal chemistry
and pharmacology. Accurate spectral data is fundamental for researchers working on the
synthesis, isolation, and biological evaluation of Maxima isoflavone A and its analogs.

Spectroscopic Data

The *H and 13C NMR spectra of Maxima isoflavone A were recorded in CDCls. The chemical
shifts (d) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the
internal standard, and coupling constants (J) are given in Hertz (Hz).

'H NMR Spectral Data
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Chemical Shift (5,

Coupling Constant

Proton Assignment Multiplicity

ppm) (3, Hz)
H-2 7.85 S
H-5 7.92 d 9.0
H-6 7.27 d 9.0
H-2' 6.78 d 15
H-5' 6.85 d 8.0
H-6' 6.72 dd 8.0,15
-O-CH2-O- (Ring A) 6.02 s
-O-CHz-O- (Ring B) 5.95 s

13C NMR Spectral Data
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Carbon Assignment Chemical Shift (6, ppm)
C-2 152.8
C-3 122.1
C-4 174.6
C-4a 1149
C-5 127.5
C-6 109.1
C-7 150.2
C-8 144.1
C-8a 154.5
C-1 125.1
Cc-2 108.7
C-3 147.9
C-4' 147.5
C-5 108.3
C-6' 122.4
-O-CH2-O- (Ring A) 101.8
-O-CHz-O- (Ring B) 101.2

Experimental Protocols

The following is a general protocol for the acquisition of NMR data for isoflavones, based on
standard laboratory practices.

Sample Preparation

« Dissolution: Accurately weigh approximately 5-10 mg of purified Maxima isoflavone A.
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e Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% (v/v) TMS as an internal standard.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

e Homogenization: Gently agitate the tube to ensure a homogeneous solution.

NMR Data Acquisition

e Instrumentation: NMR spectra are typically recorded on a Bruker Avance (or equivalent)
spectrometer operating at a proton frequency of 300 MHz or higher.

e IH NMR Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (zg30).

[e]

Number of Scans: 16-64, depending on the sample concentration.

[e]

Spectral Width: 0-15 ppm.

o

Acquisition Time: Approximately 2-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

e 13C NMR Parameters:

[e]

Pulse Program: A standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.

o

[¢]

Spectral Width: 0-200 ppm.

[e]

Acquisition Time: Approximately 1-2 seconds.

[e]

Relaxation Delay: 2 seconds.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate NMR software (e.g.,
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MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for *H
NMR and the residual solvent signal of CDCIs at 77.16 ppm for 13C NMR.

Workflow for NMR Analysis of Maxima Isoflavone A

The following diagram illustrates the general workflow from sample isolation to structural
elucidation using NMR spectroscopy.

Isolation & Purification Sample Preparation NMR Data Acquisition Data Processing & Analysis

Dissolution in CDCI3 with TMS. Fourier Transform & Phasing Peak Picking & Integration

Click to download full resolution via product page

Caption: General workflow for the NMR analysis of Maxima isoflavone A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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